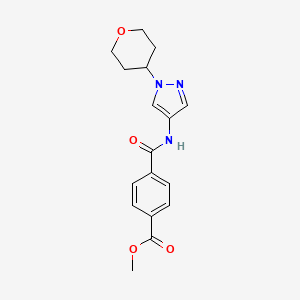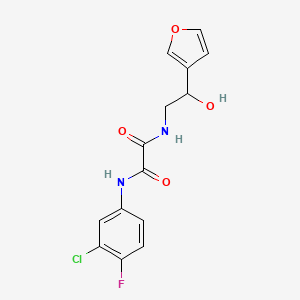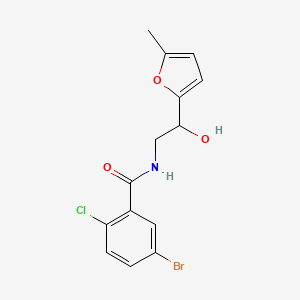
methyl 4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a tetrahydro-2H-pyran-4-yl group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring and the tetrahydro-2H-pyran-4-yl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
- Hydrogen-Bonded Structures : This compound and its isomers have been studied for their ability to form complex hydrogen-bonded structures. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a related compound, forms complex sheets through a combination of hydrogen bonds (Portilla et al., 2007). Additionally, hydrogen-bonded chains of edge-fused rings are observed in similar compounds (Portilla et al., 2007).
Chemical Synthesis
- One-Pot Synthesis : Tetra-methyl ammonium hydroxide has been used as a catalyst for the synthesis of 4H-benzo[b]pyran derivatives, which are structurally related to the compound (Balalaie et al., 2007).
- Synthesis of Pyrazole Derivatives : Novel derivatives of pyrazole-3-carboxylate, which share structural features with the target compound, have been synthesized and characterized for their properties (Siddiqui et al., 2013).
Catalysis and Cross-Coupling Reactions
- Use in Catalysis : Pyrazole-containing compounds have been used as ligands in metal complexes for catalysis in cross-coupling reactions. By varying substituents in the pyrazole ring, the properties of these metal complexes can be fine-tuned (Ocansey et al., 2018).
Spectroscopic Studies
- Vibrational and Electronic Properties : Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate, a compound with structural similarity, has been studied for its vibrational and electronic properties using spectroscopic methods (Rao et al., 2016).
Crystal Engineering and Phase Transitions
- Crystal Engineering : Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarity, has been studied for its unique crystallization behavior and phase transitions under high pressure (Johnstone et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[1-(oxan-4-yl)pyrazol-4-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-17(22)13-4-2-12(3-5-13)16(21)19-14-10-18-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOQWHMYGDBRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2943268.png)





![2,6-Difluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2943279.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2943283.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methylpiperazine-2-carboxylic acid](/img/structure/B2943284.png)
![2-[(Thien-2-ylmethyl)amino]nicotinonitrile](/img/structure/B2943285.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2943286.png)


![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)